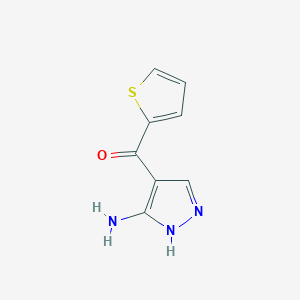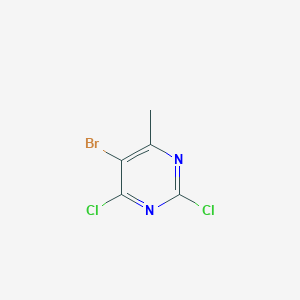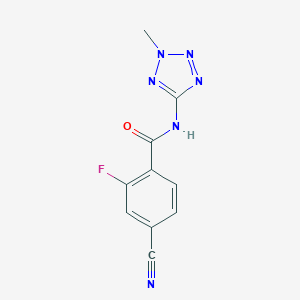
4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent inhibitory activity against a wide range of enzymes, including tyrosine kinases and serine/threonine kinases. This makes it a promising candidate for the development of new drugs for the treatment of various diseases, such as cancer and inflammatory disorders.
Mécanisme D'action
The mechanism of action of 4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide involves the inhibition of enzyme activity by binding to the active site of the enzyme. This results in the disruption of the enzyme's function, leading to the inhibition of various cellular processes, such as cell proliferation and differentiation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide are dependent on the specific enzyme being targeted. For example, inhibition of tyrosine kinases can lead to the inhibition of cell proliferation and migration, while inhibition of serine/threonine kinases can lead to the inhibition of cell cycle progression and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide in lab experiments is its potent inhibitory activity against a wide range of enzymes. This makes it a valuable tool for studying the role of specific enzymes in various cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide. One area of interest is the development of new drugs based on this compound for the treatment of various diseases. Another area of interest is the identification of new enzymes that can be targeted by this compound, which could lead to the development of new therapies for a wide range of diseases. Additionally, further studies are needed to investigate the potential toxicity of this compound and its effects on various biological systems.
Conclusion:
In conclusion, 4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide is a promising compound with potential applications in various fields. Its potent inhibitory activity against a wide range of enzymes makes it a valuable tool for studying the role of specific enzymes in various cellular processes. Further studies are needed to fully understand the potential applications and limitations of this compound.
Méthodes De Synthèse
The synthesis of 4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide involves the reaction of 4-cyano-2-fluorobenzoic acid with 2-methyl-5-amino-1H-tetrazole in the presence of a coupling agent, such as N,N'-carbonyldiimidazole. The resulting product is then purified through column chromatography to obtain a pure compound.
Propriétés
Numéro CAS |
578723-64-5 |
|---|---|
Nom du produit |
4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide |
Formule moléculaire |
C10H7FN6O |
Poids moléculaire |
246.2 g/mol |
Nom IUPAC |
4-cyano-2-fluoro-N-(2-methyltetrazol-5-yl)benzamide |
InChI |
InChI=1S/C10H7FN6O/c1-17-15-10(14-16-17)13-9(18)7-3-2-6(5-12)4-8(7)11/h2-4H,1H3,(H,13,15,18) |
Clé InChI |
XIMYRGLARDSQQY-UHFFFAOYSA-N |
SMILES |
CN1N=C(N=N1)NC(=O)C2=C(C=C(C=C2)C#N)F |
SMILES canonique |
CN1N=C(N=N1)NC(=O)C2=C(C=C(C=C2)C#N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



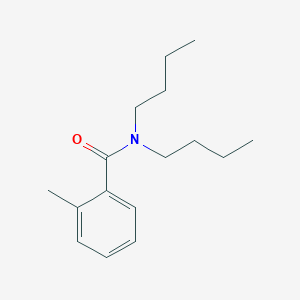
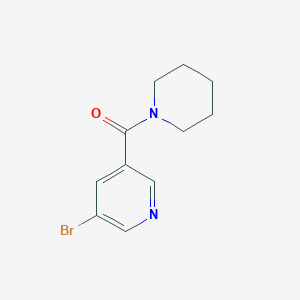
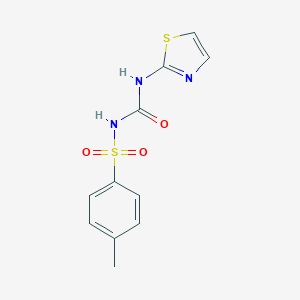

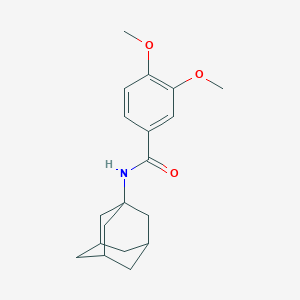

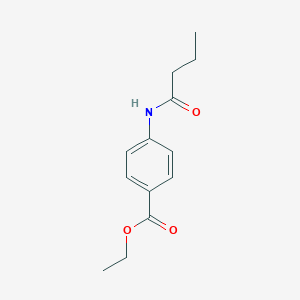
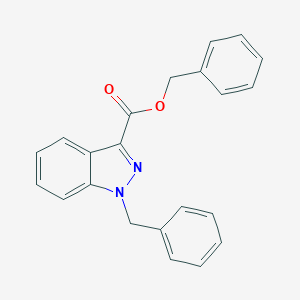
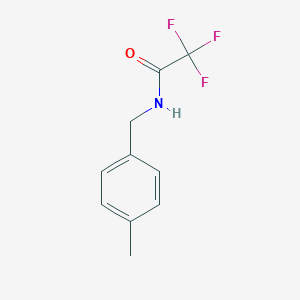
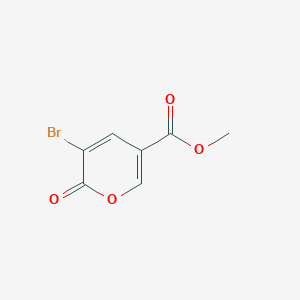
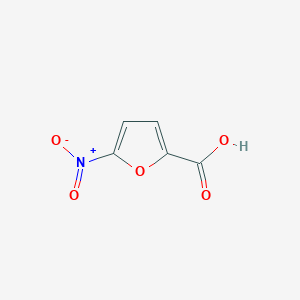
![4-(Phenylamino)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B181386.png)
